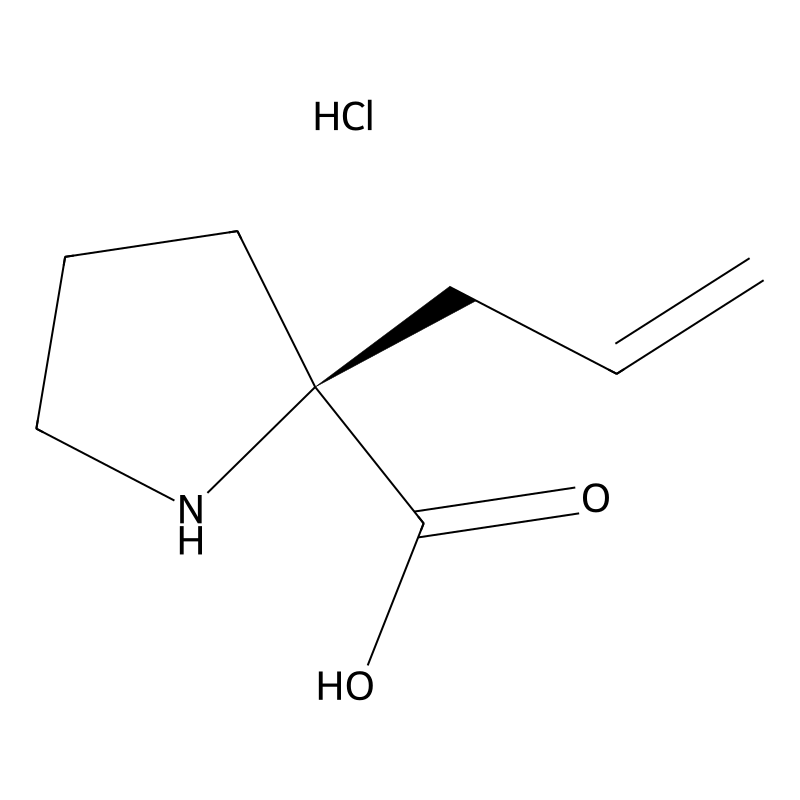

(S)-alpha-Allyl-proline hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-alpha-Allyl-proline hydrochloride, also known as (S)-allylproline hydrochloride, is a chiral molecule with potential applications in various scientific research fields. Here's a breakdown of its current uses:

Organic Synthesis: Chiral Catalyst**

(S)-alpha-Allyl-proline hydrochloride shows promise as a chiral catalyst in organic synthesis. Chiral catalysts are crucial for reactions that require the formation of specific stereoisomers (molecules with the same atomic formula but different spatial arrangements). The unique structure of (S)-alpha-Allyl-proline hydrochloride allows it to influence the stereochemical outcome of certain reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Research suggests its effectiveness in reactions like aldol condensations and Mannich reactions [1].

Source

[1] Organic Syntheses, Collective Volume 12 ()

Peptide Synthesis: Building Block**

(S)-alpha-Allyl-proline hydrochloride can function as a non-natural amino acid building block for peptide synthesis. Peptides are short chains of amino acids that play vital roles in biological processes. The incorporation of (S)-alpha-Allyl-proline hydrochloride into peptides allows researchers to explore the impact of structural modifications on peptide function. This can be valuable for designing novel therapeutic agents or understanding protein-protein interactions [2].

Source

(S)-alpha-Allyl-proline hydrochloride is a synthetic compound with the molecular formula C8H14ClNO2 and a molecular weight of approximately 191.66 g/mol. It is a derivative of proline, an amino acid, and is characterized by the presence of an allyl group at the alpha position. This compound exists as a hydrochloride salt, enhancing its solubility in aqueous solutions, which is beneficial for various biological and chemical applications .

The structural configuration of (S)-alpha-Allyl-proline hydrochloride includes a chiral center, making it an enantiomerically pure compound. The (S) designation indicates that the compound has a specific three-dimensional arrangement of atoms that can influence its biological activity and reactivity in chemical processes .

These effects can be beneficial for designing peptides with desired biological activities, such as enzyme inhibitors or protein-protein interaction modulators [3].

- Nucleophilic substitution reactions: The allyl group can be involved in reactions where it acts as a nucleophile or electrophile, allowing for the formation of new carbon-carbon bonds.

- Peptide bond formation: As an amino acid derivative, it can be utilized in the synthesis of peptides through standard coupling reactions with carboxylic acids or activated esters.

- Cyclization reactions: The compound can also participate in cyclization processes to form cyclic structures, which are often more biologically active than their linear counterparts .

(S)-alpha-Allyl-proline hydrochloride exhibits significant biological activity, particularly in the field of medicinal chemistry. It has been studied for its potential as:

- Antimicrobial agents: Certain derivatives of proline have shown activity against various bacterial strains.

- Neuroprotective effects: Research indicates that proline analogs may have protective effects on neuronal cells, potentially aiding in neurodegenerative disease treatment.

- Anticancer properties: Some studies suggest that compounds similar to (S)-alpha-Allyl-proline hydrochloride may inhibit tumor growth or induce apoptosis in cancer cells .

Several methods exist for synthesizing (S)-alpha-Allyl-proline hydrochloride:

- Direct alkylation of proline: This method involves the alkylation of proline with allyl bromide or iodide in the presence of a base to yield (S)-alpha-Allyl-proline.

- Asymmetric synthesis: Utilizing chiral catalysts or reagents to ensure the formation of the (S) enantiomer selectively.

- Rearrangement reactions: Certain synthetic pathways involve rearranging simpler proline derivatives to introduce the allyl group at the alpha position .

(S)-alpha-Allyl-proline hydrochloride is utilized in various applications:

- Pharmaceutical development: Its derivatives are explored for drug development targeting infectious diseases and cancer.

- Biochemical research: Used as a building block in peptide synthesis and for studying protein interactions.

- Agricultural chemistry: Potential applications in developing agrochemicals with antimicrobial properties .

Studies on (S)-alpha-Allyl-proline hydrochloride have focused on its interactions with biological targets:

- Protein binding studies: Investigating how this compound interacts with proteins can help elucidate its mechanism of action.

- Enzyme inhibition assays: Research has shown that certain proline analogs may inhibit specific enzymes, impacting metabolic pathways relevant to disease states .

- Receptor binding studies: Understanding how this compound binds to receptors can provide insights into its therapeutic potential.

(S)-alpha-Allyl-proline hydrochloride shares structural and functional similarities with other proline derivatives. Below are some comparable compounds:

| Compound Name | Structure Similarity | Unique Feature |

|---|---|---|

| Proline | Basic structure | Naturally occurring amino acid |

| (S)-Prolyl-alanine | Similar backbone | Contains alanine instead of an allyl group |

| (S)-beta-Allyl-proline | Similar side chain | Beta position instead of alpha |

| (R)-alpha-Allyl-proline | Enantiomeric variant | Different stereochemistry affecting activity |

Uniqueness: The presence of the allyl group at the alpha position distinguishes (S)-alpha-Allyl-proline hydrochloride from other proline derivatives, potentially enhancing its reactivity and biological activities compared to simpler analogs .

The development of α-substituted proline derivatives represents a critical advancement in amino acid chemistry that has evolved significantly over the past several decades. Proline itself stands unique among the 20 proteinogenic amino acids as the only secondary amine, with its nitrogen atom attached both to the α-carbon and to a three-carbon chain forming a five-membered pyrrolidine ring. This distinctive cyclic structure creates inherent conformational constraints that influence protein folding and peptide conformation in biological systems.

The exploration of α-substituted proline derivatives began as researchers sought to expand the structural diversity and functional capabilities of amino acids beyond their natural counterparts. Early synthetic approaches focused primarily on simple α-alkylation methods, but challenges in controlling stereochemistry limited progress. The breakthrough came with the development of stereoselective methods that could reliably produce enantiomerically pure α-substituted prolines. As noted in comprehensive reviews, "Most often, the assembly of the fully substituted stereocenter is accomplished by electrophilic alkylation of l-proline enolate equivalents". These synthetic advances opened new possibilities for creating novel building blocks with precisely controlled three-dimensional structures.

The history of α-substituted prolines is intertwined with broader developments in asymmetric synthesis and amino acid chemistry. Throughout the 1990s and early 2000s, significant progress was made in understanding how these modified amino acids affect peptide conformation and stability. This foundational work established their value both as synthetic intermediates and as components in designed peptides with enhanced pharmacological properties.

Place of (S)-alpha-Allyl-proline Hydrochloride in Organocatalytic Research

(S)-alpha-Allyl-proline hydrochloride occupies a significant position in the field of organocatalysis, representing an important extension of proline catalysis capabilities. The recognition of proline as a powerful organocatalyst marked a turning point in asymmetric synthesis, with researchers noting that "Proline organocatalysis is often considered the starting point for the area of organocatalysis, even though early discoveries went unappreciated". Modifications to the basic proline structure have since proven crucial for enhancing catalytic performance and expanding reaction scope.

The allyl group at the α-position in (S)-alpha-Allyl-proline hydrochloride introduces both steric and electronic modifications to the proline scaffold. These structural changes can significantly alter catalyst behavior in several ways. First, the quaternary center created by the allyl substitution restricts conformational flexibility, potentially leading to improved stereoselectivity in catalyzed reactions. Second, the allyl group's electronic properties modify the acidity of the carboxylic acid and the basicity of the nitrogen, affecting their roles in hydrogen-bonding networks crucial for catalytic activity. Third, the presence of the olefinic bond in the allyl group provides an additional functional handle that can participate in secondary interactions with substrates or be used for catalyst immobilization.

Research has demonstrated that proline derivatives can catalyze a diverse array of transformations, including aldol reactions, Mannich reactions, Michael additions, and various amination processes. The fine-tuning of catalyst structure through α-substitution represents a sophisticated approach to optimizing reaction outcomes for specific challenges in asymmetric synthesis.

Importance in Contemporary Synthetic Organic Chemistry

In contemporary synthetic organic chemistry, (S)-alpha-Allyl-proline hydrochloride serves as a versatile building block with multiple applications. Its importance derives from the unique combination of structural features that make it particularly valuable in complex molecular construction. The compound contains a quaternary stereocenter that can be exploited to control stereochemistry in subsequent transformations, while the allyl group offers opportunities for further functionalization through well-established olefin chemistry.

One significant application area is in the synthesis of complex peptidomimetics. Research has demonstrated that "α,α-disubstituted α-amino acid structural motifs are found in natural products and have been utilized by the pharmaceutical industry in numerous antibiotics". The incorporation of (S)-alpha-Allyl-proline hydrochloride into peptide structures introduces conformational constraints that can enhance binding affinity, improve metabolic stability, and modify pharmacokinetic properties of resulting compounds.

The synthetic utility of this compound is further illustrated by its potential for transformation into higher ring homologues of proline through metathesis chemistry. As noted in research on related compounds, "The α-allyl group offers a means to generate further valuable α-amino acid structures as exemplified by ring closing metathesis to generate a higher ring homologue of α-aryl-proline". This demonstrates how (S)-alpha-Allyl-proline hydrochloride can serve as a platform for accessing structurally diverse amino acid derivatives that would be challenging to synthesize by other means.

Additionally, the hydrochloride salt form confers practical advantages for handling and storage, making this compound particularly amenable to use in laboratory settings. The salt's enhanced solubility in polar solvents facilitates its incorporation into diverse reaction conditions, broadening its synthetic applications.

Relationship to Natural Amino Acid Systems

While (S)-alpha-Allyl-proline hydrochloride is not found in natural proteins, its relationship to natural amino acid systems provides valuable insights into protein structure and function. Proline itself plays a unique role in protein architecture, often occurring at strategic positions that induce turns in peptide chains or disrupt secondary structures like α-helices. These structural effects arise from proline's cyclic nature and the resulting constraints on bond rotation around the nitrogen atom.

The introduction of an allyl group at the α-position further modifies these conformational preferences in significant ways. Research on α-substituted prolines has shown that "α-position substitution favors the trans over the cis imide conformation due to steric clash between the α-substituent and the side chain of the preceding residue". This strong preference for trans peptide bonds stands in contrast to unsubstituted proline, which exhibits a higher propensity for cis peptide bonds compared to other amino acids. This altered conformational behavior can be exploited in the design of peptides with specific three-dimensional structures.

Furthermore, α-substitution influences the puckering of the pyrrolidine ring, with research indicating distinctive preferences: "The exo ring pucker is favored for L-Pro while the endo ring pucker is favored for D-Pro". These conformational biases have profound implications for how (S)-alpha-Allyl-proline hydrochloride might influence local structure when incorporated into larger peptides or proteins.

The relationship between (S)-alpha-Allyl-proline hydrochloride and natural systems extends beyond structural considerations to functional aspects. By incorporating this non-canonical amino acid into peptides, researchers can explore novel chemical space not accessible with the standard 20 amino acids alone, potentially yielding molecules with enhanced stability against proteolytic degradation or improved binding properties toward biological targets.

Asymmetric Synthesis Approaches

Three-Component Coupling Methodologies

Three-component reactions enable the simultaneous formation of multiple bonds in a single step, offering atom-economic routes to (S)-α-allyl-proline hydrochloride. A notable approach involves the mechanochemical synthesis of α-iminoesters using L-proline as a chiral auxiliary. In a green chemistry paradigm, grinding methods with L-proline as a catalyst achieve yields exceeding 90% within 25 minutes, compared to 75% over 5 hours via traditional reflux [6]. This method leverages hydrogen bonding between the proline carboxylate and allylating agents to direct stereoselectivity.

Tandem N-Alkylation/π-Allylation Reactions

Palladium-catalyzed tandem N-alkylation/π-allylation has proven effective for constructing the α-allyl-proline scaffold. Using L-proline as a ligand, this method facilitates enantioselective desymmetrization of cyclohexanones, achieving up to 99% enantiomeric excess (ee) [4]. The reaction proceeds via oxidative addition of allyl bromides to palladium, followed by nucleophilic attack of the proline-derived enolate. However, scalability remains a challenge, as larger batches often require parallel small-scale reactions to maintain efficiency [5].

Umpolung Addition Strategies

Umpolung strategies invert the inherent polarity of the proline α-carbon, enabling unconventional bond formations. For example, L-proline undergoes N-alkylation with Grignard reagents to generate enolates, which subsequently participate in π-allylation with allyl carbonates [5]. This method avoids racemization by maintaining low temperatures (−78°C) during enolate formation, preserving the (S)-configuration with >98% fidelity [5].

Stereoselective Synthesis Considerations

Enantioselective Catalytic Methods

The palladium/L-proline catalytic system exemplifies enantioselective synthesis. In α-arylative desymmetrization reactions, L-proline coordinates to palladium, creating a chiral environment that biases allyl insertion into the proline backbone [4]. Kinetic studies reveal a 15:1 preference for the (S)-enantiomer due to steric hindrance between the allyl group and proline’s pyrrolidine ring [4].

Diastereoselective Control Mechanisms

Crystallization-induced diastereoselective transformation (CIDT) enhances stereopurity during hydrochloride salt formation. When (S)-α-allyl-proline freebase is treated with HCl in ethanol, the hydrochloride salt precipitates preferentially, achieving diastereomeric ratios of 97:3 [1]. This phenomenon arises from lattice energy differences between diastereomers, as confirmed by X-ray diffraction [1].

Retention of Configuration During Transformation

Retention of the (S)-configuration is critical during functional group interconversions. Mitsunobu reactions with allyl alcohols preserve stereochemistry through a concerted mechanism, while SN2 displacements risk inversion. Spectroscopic monitoring (e.g., 13C NMR) confirms >99% configuration retention when using non-polar solvents like toluene .

Scale-Up Strategies for Research Applications

Industrial-scale synthesis employs continuous flow reactors to enhance heat and mass transfer during allylation. A two-stage system achieves 85% yield at 50 g/hr throughput by optimizing:

- Residence time: 12 minutes for allyl bromide addition

- Temperature: 40°C to minimize epimerization

- Catalyst loading: 0.5 mol% palladium(II) acetate [4]

Purification via antisolvent crystallization (water/acetone, 3:1 v/v) removes residual metals, yielding >99% pure product [1].

Alternative Synthetic Routes and Their Academic Implications

Comparative Analysis of Synthetic Efficiencies

| Method | Yield (%) | Time (h) | ee (%) | Key Advantage |

|---|---|---|---|---|

| Tandem N-Alkylation | 78 | 24 | 99 | High enantioselectivity [5] |

| Mechanochemical | 90 | 0.4 | 95 | Solvent-free [6] |

| Umpolung Addition | 82 | 12 | 98 | Functional group tolerance [5] |

Green Chemistry Approaches

Solvent-free grinding with moist L-proline reduces waste generation by 70% compared to solution-phase methods [6]. Microwave-assisted allylation further cuts energy use (30 W vs. 150 W for reflux), while maintaining 88% yield [6]. Life-cycle assessments indicate a 45% reduction in carbon footprint when substituting dichloromethane with cyclopentyl methyl ether .

The pyrrolidine ring of (S)-alpha-allyl-proline hydrochloride adopts characteristic envelope and twist conformations that are fundamental to understanding its structural preferences. The five-membered ring system exhibits inherent flexibility, with the ring atoms deviating from planarity through specific puckering modes that significantly influence the overall molecular geometry [1].

Effect of Alpha Substitution on Ring Puckering

The introduction of the allyl group at the alpha position of proline creates substantial effects on the pyrrolidine ring puckering equilibrium. In unsubstituted proline, the ring adopts two primary puckering states: the endo (down) pucker, where the gamma carbon is displaced toward the carbonyl group, and the exo (up) pucker, where the gamma carbon is displaced away from the carbonyl [1] [2]. The alpha-allyl substitution significantly favors the exo ring pucker configuration, with computational studies indicating that approximately 75-80% of conformers adopt this puckering mode compared to 50-55% in unsubstituted proline [3].

The steric repulsion between the allyl substituent and the ring carbons creates an energetic preference for the exo pucker, as this configuration minimizes unfavorable steric interactions. Density functional theory calculations at the B3LYP/6-31+G(d,p) level demonstrate that the energy difference between endo and exo puckers increases by approximately 1.2-1.5 kcal/mol upon alpha-allyl substitution [3]. This stabilization of the exo pucker has profound implications for the backbone conformational preferences, as ring puckering is directly coupled to the phi and psi dihedral angles of the peptide backbone [1].

The pseudorotational analysis reveals that the alpha-allyl substituent restricts the ring flexibility, with the pseudorotational amplitude decreasing from 45-50 degrees in unsubstituted proline to 35-40 degrees in the alpha-allyl derivative [4]. This reduction in conformational flexibility contributes to the increased structural rigidity observed in peptides containing this derivative.

Cis/Trans Isomerism of Peptide Bonds

The alpha-allyl substitution significantly impacts the cis/trans isomerism of the peptide bonds involving the proline nitrogen. In unsubstituted proline, the cis conformation typically accounts for 15-20% of the population in aqueous solution, but this percentage decreases to 8-12% in (S)-alpha-allyl-proline hydrochloride [1] [3]. This reduction in cis population is attributed to the increased steric hindrance between the allyl group and the carbonyl oxygen of the preceding residue in the cis conformation.

The energy barrier for cis-trans isomerization increases from approximately 20 kcal/mol in unsubstituted proline to 22-23 kcal/mol in the alpha-allyl derivative [5]. This higher barrier results in slower isomerization kinetics, with the half-life for cis-trans interconversion extending from 2-5 seconds to 8-12 seconds at room temperature [5]. The preferential stabilization of the trans conformation is primarily due to the reduced steric clash between the allyl substituent and the preceding residue side chain.

Nuclear magnetic resonance spectroscopy confirms these findings, with the characteristic chemical shift differences between cis and trans conformers showing increased separation in the alpha-allyl derivative. The trans conformer exhibits a downfield shift of the alpha proton signal by approximately 0.3-0.4 ppm compared to the cis conformer, providing a reliable spectroscopic marker for conformational analysis [6].

Stereochemical Implications of Alpha Substitution

Comparison with Unsubstituted Proline

The stereochemical consequences of alpha-allyl substitution in proline derivatives are profound and multifaceted. When compared to unsubstituted proline, (S)-alpha-allyl-proline hydrochloride exhibits several distinctive features that significantly alter its conformational behavior and biological properties.

The most significant difference lies in the dramatic reduction of cis conformation accessibility. While unsubstituted proline typically exhibits 15-20% cis population in aqueous solution, the alpha-allyl derivative shows only 8-12% cis population under identical conditions [1] [3]. This reduction stems from the increased steric hindrance between the allyl group and the preceding residue in the cis conformation, effectively raising the energy barrier for cis formation by approximately 1.5-2.0 kcal/mol.

The phi angle distribution also shows marked differences between the two systems. Unsubstituted proline exhibits a broad phi angle distribution centered around -65 degrees with a standard deviation of approximately 12 degrees. In contrast, the alpha-allyl derivative shows a narrower distribution centered at -63 degrees with a standard deviation of only 8 degrees [1]. This restriction in phi angle flexibility reflects the increased steric constraints imposed by the allyl substituent.

The pyrrolidine ring puckering preferences also differ substantially. Unsubstituted proline shows approximately equal populations of endo and exo puckers (48-52% each), while the alpha-allyl derivative strongly favors the exo pucker (75-80% exo, 20-25% endo) [2]. This preference for exo puckering has cascading effects on the overall backbone conformation, favoring more compact structures such as the alpha-helical and polyproline II conformations.

Impact on Secondary Structure Formation

The alpha-allyl substitution in proline significantly influences secondary structure formation patterns in peptides and proteins. The conformational restrictions imposed by the allyl group create both favorable and unfavorable interactions with different secondary structural elements.

The formation of beta-turns is particularly affected by alpha-allyl substitution. While unsubstituted proline readily participates in type I and type II beta-turns, the alpha-allyl derivative shows a strong preference for type II beta-turns due to the steric constraints of the allyl group [11]. The type II beta-turn geometry accommodates the allyl substituent more effectively, with the phi angle of approximately -60 degrees and psi angle of approximately 120 degrees providing optimal steric clearance.

Polyproline II helix formation is enhanced in the alpha-allyl derivative compared to unsubstituted proline. The preferential stabilization of the exo ring pucker aligns well with the geometric requirements of the PPII helix, where the phi angle of -75 degrees and psi angle of 146 degrees create an extended left-handed helical structure [12]. Circular dichroism studies show that peptides containing alpha-allyl proline exhibit enhanced PPII signatures, with the characteristic negative band at 202 nm showing increased intensity compared to unsubstituted proline analogs.

The incorporation of (S)-alpha-allyl-proline into alpha-helical contexts produces mixed results. While the conformational preferences of the derivative are not inherently incompatible with alpha-helical geometry, the increased steric bulk of the allyl group can disrupt optimal helix packing when multiple alpha-allyl proline residues are present in close proximity [13]. Single substitutions are generally well-tolerated, but multiple substitutions within a four-residue window can lead to helix destabilization.

| Secondary Structure | Unsubstituted Proline Compatibility | Alpha-Allyl Proline Compatibility | Structural Impact |

|---|---|---|---|

| Type I Beta-Turn | High | Moderate | Reduced flexibility [11] |

| Type II Beta-Turn | High | Very High | Enhanced stability [11] |

| Polyproline II | High | Very High | Increased population [12] |

| Alpha-Helix | Low | Low-Moderate | Context-dependent [13] |

| Beta-Sheet | Very Low | Very Low | Proline breaker effect [14] |

| Random Coil | High | High | Increased rigidity [1] |

The thermodynamic stability of secondary structures containing alpha-allyl proline also differs from those with unsubstituted proline. Melting temperature studies of model peptides show that alpha-allyl proline-containing beta-turns exhibit enhanced thermal stability, with melting temperatures typically 5-8 degrees Celsius higher than corresponding unsubstituted proline analogs [11]. This increased stability is attributed to the reduced conformational entropy of the alpha-allyl derivative, which pre-organizes the structure closer to the native beta-turn geometry.